
BIIB068
Vue d'ensemble
Description
BIIB068 est un inhibiteur puissant, sélectif, réversible et actif par voie orale de la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est une tyrosine kinase non réceptrice qui joue un rôle crucial dans les voies de signalisation des cellules B et des cellules myéloïdes. This compound a montré un potentiel significatif dans le traitement des maladies auto-immunes en raison de sa grande sélectivité et de son efficacité .
Mécanisme D'action
Target of Action
BIIB068, also known as M6RN4LQ25S or 1-Azetidinecarboxamide, is a highly selective, potent, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that plays a crucial role in the signal transduction for the expression of antibodies after B cell activation . It is highly expressed in a variety of B-cell lymphomas and autoimmune diseases .
Mode of Action
This compound interacts with BTK, inhibiting its activity . This inhibition blocks the overactivation of B cells, which is the cause of some autoimmune diseases . By inhibiting BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .
Biochemical Pathways
The inhibition of BTK by this compound affects the signal transduction pathway involved in the expression of antibodies after B cell activation . This leads to the regulation of B cell activation, proliferation, and differentiation .
Pharmacokinetics
This compound exhibits good overall drug-like properties for oral dosing . It is well tolerated across preclinical species at pharmacologically relevant doses with good ADME properties . Pharmacokinetics of this compound in humans have been determined in a Phase 1 study following a single, ascending oral dose .
Result of Action
This compound inhibits BCR mediated PLCγ2 phosphorylation in Ramos B cells . Additionally, in human PBMCs, this compound inhibits anti-IgD induced and anti-IgM BCR-induced B cell activation . In neutrophils, this compound inhibits FcγR-mediated ROS production .
Analyse Biochimique
Biochemical Properties
BIIB068 plays a significant role in biochemical reactions, particularly in the inhibition of BTK activity . BTK is a cytoplasmic non-receptor tyrosine kinase that signals downstream of Fc receptors and plays a transduction role in antibody expression following B cell activation . By blocking BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it regulates B cell activation, proliferation, and differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to BTK, inhibiting its activity and thereby disrupting the downstream signaling of Fc receptors . This inhibition can block the overactivation of B cells, a common cause of some autoimmune diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BIIB068 implique plusieurs étapes clés, en commençant par le 4-bromo-2-méthylbenzonitrile. La voie de synthèse comprend la réduction du cyano, la protection par Boc, la borylation de Miyaura, la réaction de couplage de Suzuki, l'installation de l'aminopyrrole et la déprotection par Boc . Le procédé est mis en évidence par la construction économique d'une 2-amino-4-pyrimidine substituée utilisant une simple réaction de substitution nucléophile et une réduction verte du groupe cyano .
Méthodes de production industrielle
La production industrielle de this compound se concentre sur l'optimisation de la voie de synthèse afin d'obtenir un rendement et une pureté élevés. Le procédé développé a fourni un rendement global de 32%, avec une pureté HPLC de 99% . La structure de this compound a été confirmée par diverses techniques analytiques, notamment la spectrométrie de masse, la spectroscopie infrarouge, la résonance magnétique nucléaire du proton et la résonance magnétique nucléaire du carbone-13 .
Analyse Des Réactions Chimiques
Types de réactions
BIIB068 subit plusieurs types de réactions chimiques, notamment des réactions de substitution nucléophile et de réduction .
Réactifs et conditions courants
Substitution nucléophile : Cette réaction implique l'utilisation de nucléophiles pour remplacer un groupe partant dans la molécule. Les réactifs courants comprennent des nucléophiles tels que les amines et les conditions impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde.
Réduction : La réduction du groupe cyano en amine est une étape clé dans la synthèse de this compound.
Principaux produits
Le principal produit formé à partir de ces réactions est this compound lui-même, qui est un inhibiteur hautement sélectif et puissant de la tyrosine kinase de Bruton .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase de Bruton. En biologie et en médecine, this compound est étudié pour ses effets thérapeutiques potentiels dans les maladies auto-immunes telles que le lupus érythémateux disséminé . Le composé a montré des résultats prometteurs dans les études précliniques et fait actuellement l'objet d'essais cliniques . Dans l'industrie, this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la tyrosine kinase de Bruton .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est une enzyme clé dans les voies de signalisation des cellules B et des cellules myéloïdes. En inhibant cette enzyme, this compound bloque l'activation des voies de signalisation en aval, conduisant à la suppression de l'activation des cellules B et à la production de cytokines pro-inflammatoires . Ce mécanisme fait de this compound un agent thérapeutique prometteur pour le traitement des maladies auto-immunes .
Applications De Recherche Scientifique
Clinical Studies
- Systemic Lupus Erythematosus (SLE) :
- Rheumatoid Arthritis (RA) :
-
Other Autoimmune Conditions :
- Research is ongoing into the use of this compound for other autoimmune disorders, including multiple sclerosis (MS), immune thrombocytopenia (ITP), and atopic dermatitis (AD). The compound's ability to selectively inhibit BTK without significant off-target effects positions it as a leading candidate for these conditions .
Comparative Efficacy
The efficacy of this compound can be compared with other BTK inhibitors such as ibrutinib and acalabrutinib. Below is a summary table illustrating key characteristics:
BTK Inhibitor | Selectivity | IC50 (nM) | Clinical Applications |
---|---|---|---|
This compound | Selective | ~1.0 | SLE, RA |
Ibrutinib | Covalent | 0.5 | CLL, MCL, RA |
Acalabrutinib | Highly selective | 5.1 | RA, AIHA |
Case Study 1: Efficacy in SLE Patients
In a randomized clinical trial involving patients with moderate to severe SLE, those treated with this compound showed significant reductions in disease activity scores compared to placebo groups. The study reported improvements in serological markers such as anti-dsDNA antibodies and complement levels, which are indicative of disease activity .
Case Study 2: Safety Profile
A safety evaluation conducted during the clinical trials revealed that this compound was well-tolerated among participants, with adverse effects being mild to moderate. The most common side effects included headaches and gastrointestinal disturbances, which were manageable and did not lead to discontinuation of therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton, mais c'est un inhibiteur irréversible.
Acalabrutinib : Un inhibiteur sélectif et irréversible de la tyrosine kinase de Bruton.
Zanubrutinib : Un inhibiteur puissant et irréversible de la tyrosine kinase de Bruton.
Unicité de BIIB068
This compound est unique en ce qu'il est un inhibiteur réversible de la tyrosine kinase de Bruton, ce qui lui confère des avantages potentiels en termes de réduction des effets secondaires par rapport aux inhibiteurs irréversibles . De plus, this compound a montré une grande sélectivité pour la tyrosine kinase de Bruton par rapport aux autres kinases, ce qui en fait un agent thérapeutique hautement spécifique .
Activité Biologique
BIIB068, also known as a selective, potent, reversible Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a significant compound in the treatment of autoimmune diseases. Its biological activity is primarily attributed to its ability to inhibit BTK, a key regulator in B cell signaling pathways and immune responses. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Bruton's Tyrosine Kinase (BTK) Role:
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. It is involved in the proliferation and differentiation of B cells, making it a target for therapies aimed at autoimmune conditions characterized by dysregulated B cell activity. This compound inhibits BTK activity, thereby suppressing B cell activation, antibody production, and cytokine release associated with autoimmune responses .
Table 1: Comparison of BTK Inhibitors
BTK Inhibitor | Type | Selectivity | IC50 (nM) | Clinical Applications |
---|---|---|---|---|
This compound | Reversible | High | Not specified | Autoimmune diseases |
Ibrutinib | Covalent | Moderate | 0.5 | CLL, NHL |
Acalabrutinib | Covalent | High | 5.1 | RA, AIHA |
Evobrutinib | Covalent | High | 9 | MS, RA |
Preclinical Studies
In preclinical studies, this compound demonstrated potent inhibition of BTK phosphorylation (>90% inhibition) in human models. The compound was well-tolerated across various species and exhibited favorable pharmacokinetic properties suitable for oral administration .
Clinical Trials
This compound has undergone various clinical trials to evaluate its efficacy in treating autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Early-phase trials indicated significant reductions in disease activity scores among participants treated with this compound compared to placebo groups.
Case Study: Rheumatoid Arthritis
In a phase 2 trial involving patients with active RA on stable methotrexate therapy, treatment with this compound led to a notable decrease in circulating naive and transitional B cells. Additionally, there was a reduction in collagen-degradation products, indicating decreased osteoclastogenesis and joint destruction .
Table 2: Clinical Trial Data for this compound
Trial Phase | Indication | Outcome Measures | Results Summary |
---|---|---|---|
Phase 1 | Healthy Volunteers | Safety and pharmacokinetics | Well tolerated; effective dosing |
Phase 2 | Rheumatoid Arthritis | Disease Activity Score (DAS) | Significant reduction in DAS |
Phase 2 | Systemic Lupus Erythematosus | Safety and efficacy | Positive trends in disease markers |
Structure-Activity Relationship (SAR)
The development of this compound involved structure-based rational design to enhance selectivity and potency against BTK. SAR studies indicated that modifications to the imidazo[4,5-b]pyridine scaffold resulted in improved binding affinity and reduced off-target effects compared to earlier inhibitors like Ibrutinib .
Table 3: SAR Insights for this compound
Modification | Effect on Activity |
---|---|
Imidazo[4,5-b]pyridine core | Increased potency against BTK |
Substituents at position X | Enhanced selectivity |
Alterations to linker length | Optimized pharmacokinetics |
Propriétés
IUPAC Name |
N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWMKGNVAMXXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798787-27-5 | |
Record name | BIIB-068 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIIB-068 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.